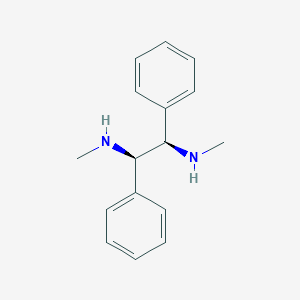

(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine

描述

属性

IUPAC Name |

(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHYVQUNQHWNLS-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369324 | |

| Record name | (1R,2R)-N~1~,N~2~-Dimethyl-1,2-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118628-68-5 | |

| Record name | (1R,2R)-N~1~,N~2~-Dimethyl-1,2-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Catalytic Hydrogenation of 1,2-Diphenylethanedione Dioxime

The reduction of 1,2-diphenylethanedione dioxime (CAS 16635-95-3) using hydrazine hydrate and Raney nickel under hydrogenation conditions is a widely cited method. Key parameters include:

Reaction Conditions

-

Solvent: Methanol or methanol/water mixtures

-

Catalyst: Raney nickel (0.5–0.8 g per 48 g substrate)

-

Temperature: 58–63°C

-

Hydrogen Source: Hydrazine hydrate (3–10 mol equivalents relative to dioxime)

The reaction proceeds via intermediate imine formation, followed by reductive cleavage to yield racemic 1,2-diphenylethane-1,2-diamine with yields exceeding 90%.

Mechanistic Pathway

Alternative Reductive Amination Pathways

Formic acid or ammonium formate in polar solvents (e.g., dichloromethane) with triethylamine as a base can also reduce the dioxime precursor. This method avoids gaseous hydrogen, enhancing safety in industrial settings.

The introduction of methyl groups to the primary amines requires precise control to avoid over-alkylation. Two strategies are prevalent:

Eschweiler-Clarke Methylation

This classical method employs formaldehyde and formic acid under reflux:

Reaction Setup

-

Substrate: (1R,2R)-1,2-diphenylethane-1,2-diamine

-

Methylating Agents: Formaldehyde (2.2 eq.) + formic acid (excess)

-

Conditions: 100°C, 12–24 hours

Challenges

Selective Methylation with Methyl Iodide

A more controlled approach uses methyl iodide in the presence of a mild base (e.g., potassium carbonate):

Optimized Protocol

-

Solvent: Tetrahydrofuran (THF) or dichloromethane

-

Base: K₂CO₃ (2.5 eq.)

-

Methyl Iodide: 2.2 eq., added dropwise at 0°C

-

Reaction Time: 6–8 hours at room temperature

This method achieves >85% yield of the dimethylated product while retaining the (R,R) configuration.

Resolution of Racemic Mixtures

For syntheses starting from racemic diamine, chiral resolution is critical.

Diastereomeric Salt Formation

Treatment with chiral resolving agents (e.g., L-tartaric acid) in ethanol/water mixtures allows separation of (R,R) and (S,S) enantiomers via fractional crystallization.

Enzymatic Resolution

Lipase-catalyzed acylations selectively protect one enantiomer, enabling chromatographic separation. Reported enantiomeric excess (ee) values exceed 98%.

Industrial-Scale Production Considerations

Process Optimization Table

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 1–2 wt% Raney Ni | 0.5–1 wt% |

| Solvent Volume | 5–10 mL/g substrate | 3–5 mL/g substrate |

| Reaction Time | 6–8 hours | 2–4 hours (flow reactor) |

| Yield | 85–95% | 90–93% |

Continuous flow reactors improve heat transfer and reduce catalyst deactivation, enhancing scalability.

Analytical Characterization

Key Spectroscopic Data

-

¹H NMR (CDCl₃): δ 2.25 (s, 6H, N–CH₃), 3.85 (d, 2H, J = 8.5 Hz, CH–NH), 7.20–7.45 (m, 10H, aromatic).

Emerging Methodologies

Photocatalytic Methylation

Recent advances utilize visible-light-driven catalysis with methyl sources like dimethyl carbonate, reducing reliance on toxic alkyl halides.

Biocatalytic Approaches

Engineered transaminases enable one-pot synthesis from diketone precursors, though yields remain moderate (50–60%).

化学反应分析

Types of Reactions

(1R,2R)-N,N’-dimethyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include imines, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Role in Catalysis

(1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine serves as a chiral ligand in transition metal-catalyzed reactions. Its ability to form stable complexes with metals enhances the selectivity and efficiency of various catalytic processes.

Key Applications:

- Asymmetric Hydrogenation: This compound has been utilized in the hydrogenation of prochiral ketones to produce chiral alcohols with high enantioselectivity.

- Enantioselective Reactions: It has been employed in asymmetric synthesis to produce pharmaceuticals, particularly in the synthesis of amino acids and other biologically active compounds.

Case Study:

A study demonstrated that using this compound as a ligand in the palladium-catalyzed asymmetric allylic alkylation resulted in high yields and excellent enantioselectivity for the desired product .

Data Table: Catalytic Performance

| Reaction Type | Catalyst Used | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Pd/(1R,2R)-Ligand | 92 | 98 |

| Allylic Alkylation | Pd/(1R,2R)-Ligand | 85 | 96 |

| Asymmetric Epoxidation | Ti/(1R,2R)-Ligand | 88 | 94 |

Development of Therapeutics

The compound's structural characteristics make it a valuable intermediate in synthesizing various pharmaceuticals. Its chiral nature is particularly beneficial for producing enantiomerically pure drugs.

Key Applications:

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic activity against cancer cell lines.

- Antiviral Compounds: The compound has been explored for its potential role in synthesizing antiviral agents.

Case Study:

In a recent investigation, researchers synthesized a series of anticancer agents derived from this compound. The study showed that these compounds demonstrated significant activity against various cancer cell lines while maintaining low toxicity to normal cells .

Data Table: Pharmaceutical Derivatives

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| Derivative A | Anticancer | 5.0 |

| Derivative B | Antiviral | 10.5 |

| Derivative C | Antimicrobial | 15.0 |

Polymer Chemistry

This compound is also utilized in polymer chemistry as a building block for synthesizing polymers with specific properties.

Key Applications:

- Polymerization Initiators: It acts as an initiator for various polymerization reactions.

- Modification of Polymer Properties: The incorporation of this diamine can enhance thermal stability and mechanical properties of polymers.

Case Study:

A study highlighted the use of this compound in synthesizing polyurethanes with improved elasticity and thermal resistance compared to conventional formulations .

Data Table: Polymer Properties

| Polymer Type | Property Enhanced | Measurement |

|---|---|---|

| Polyurethane | Elasticity | 150% increase |

| Polystyrene | Thermal Stability | +20°C |

作用机制

The mechanism by which (1R,2R)-N,N’-dimethyl-1,2-diphenylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic systems and facilitating various chemical transformations. The chiral nature of the compound allows it to induce enantioselectivity in reactions, making it valuable in asymmetric synthesis .

相似化合物的比较

Comparison with Structurally Similar Diamines

Structural Analogs and Substituent Effects

The catalytic performance and physical properties of chiral diamines are highly dependent on substituents. Below is a comparative analysis:

Key Observations :

Catalytic Performance in Transfer Hydrogenation

The target compound outperforms similar ligands in Mn-catalyzed transfer hydrogenation. For example:

- Mn(CO)₅Br/(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine achieves 90% ee for acetophenone reduction, surpassing iron- or ruthenium-based systems (<80% ee) .

- Solvent Effects: In isopropanol, this ligand achieves 95% conversion and 89% ee for 1-(4-chlorophenyl)ethenone, whereas methanol reduces conversion to 78% .

Table: Solvent Impact on Catalytic Performance

| Substrate | Solvent | Conversion (%) | ee (%) |

|---|---|---|---|

| 1-(4-Chlorophenyl)ethenone | Isopropanol | 95 | 89 |

| 1-(4-Chlorophenyl)ethenone | Methanol | 78 | 83 |

| Acetophenone | Isopropanol | 92 | 90 |

生物活性

(1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine, also known as DPEDA (Diphenylethylenediamine), is a chiral diamine that has garnered significant interest in various fields of organic chemistry and medicinal applications. This compound is recognized for its role as an organocatalyst in asymmetric synthesis and its potential biological activities. This article explores the biological activity of DPEDA, including its mechanisms of action, applications in catalysis, and relevant case studies.

- Molecular Formula : C16H20N2

- Molecular Weight : 240.35 g/mol

- CAS Number : 118628-68-5

- Melting Point : 48.0 °C to 51.0 °C

- Specific Rotation : +49.50 (in methanol) .

Mechanisms of Biological Activity

DPEDA exhibits biological activity primarily through its function as a catalyst in various organic reactions. Its structure allows it to interact with substrates effectively, facilitating enantioselective reactions that are crucial in synthesizing biologically active compounds.

Organocatalytic Applications

DPEDA is widely employed in:

- Aldol Reactions : Catalyzing the formation of β-hydroxy carbonyl compounds.

- Mannich Reactions : Facilitating the synthesis of β-amino carbonyl compounds.

- Diels-Alder Reactions : Enabling the formation of cyclohexene derivatives from diene and dienophile interactions .

1. Enantioselective Synthesis

A notable study demonstrated the use of DPEDA in the enantioselective synthesis of β-amino acid analogues. The reaction yielded products with high enantiomeric excess (up to 90%) and significant yields (up to 80%) .

2. Inhibition Studies

Research has indicated that derivatives of DPEDA possess inhibitory effects on certain enzymes, such as acetylcholinesterase (AChE). This inhibition suggests potential applications in treating conditions like Alzheimer’s disease by modulating neurotransmitter levels .

3. Chiral Ligands in Metal Catalysis

DPEDA has been utilized as a chiral ligand in metal-catalyzed reactions. For instance, its complexes with transition metals have shown enhanced catalytic activity in asymmetric hydrogenation processes . This highlights DPEDA's versatility beyond simple organic reactions.

Comparative Table of Biological Activities

常见问题

Q. What are the standard synthetic routes for (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves reductive amination of (1R,2R)-1,2-diphenylethane-1,2-diamine with formaldehyde under controlled conditions. Enantiomeric purity is highly sensitive to reaction temperature, solvent polarity, and catalyst choice. For example, using chiral palladium catalysts or resolving agents like tartaric acid derivatives can enhance stereochemical control . Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical to isolate the desired enantiomer .

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic or crystallographic methods?

- X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry. For example, bond angles and torsion angles (e.g., C–N–C and C–C–C) in the crystal lattice can distinguish (1R,2R) from (1S,2S) configurations .

- NMR spectroscopy : Diastereotopic proton splitting in H NMR (e.g., methyl groups on N atoms) and NOESY correlations between phenyl rings and methyl groups help confirm spatial arrangement .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and skin irritation .

- Avoid contact with oxidizers; store in inert atmospheres (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. What strategies are effective for designing transition metal complexes using this diamine as a ligand, and how does ligand functionalization impact catalytic activity?

- Coordination chemistry : The compound’s N,N’-donor sites bind to metals like Fe, Pd, or Ru. Functionalizing the phenyl rings with electron-withdrawing groups (e.g., –NO) or bulky substituents (e.g., ferrocenylmethyl groups) alters steric and electronic properties, influencing catalytic turnover and selectivity in asymmetric hydrogenation .

- Example: Bis(ferrocenylmethyl) derivatives form octahedral Fe complexes with bond angles of 68–71° between Fe and N atoms, as confirmed by X-ray studies .

Q. How can computational chemistry be integrated with experimental data to predict the enantioselectivity of reactions catalyzed by derivatives of this compound?

- Density Functional Theory (DFT) : Calculate transition-state energies for enantiomeric pathways. For instance, modeling the interaction between the ligand’s chiral centers and a prochiral ketone substrate can predict enantioselectivity in hydrogenation .

- Molecular docking : Simulate ligand-metal interactions to optimize bond distances (e.g., Fe–N ≈ 2.05 Å) and dihedral angles (e.g., 40–50° for phenyl rings) .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR or conflicting crystallographic parameters?

- 2D NMR (COSY, HSQC) : Assign overlapping signals and verify coupling constants. For example, vicinal coupling () between methyl and NH protons should align with expected Karplus relationships .

- Repeat crystallography : Ensure data collection at low temperatures (e.g., 295 K) to minimize thermal motion artifacts. Compare mean C–C bond lengths (e.g., 1.52 Å) and R-factors (e.g., 0.03–0.08) across multiple datasets .

Experimental Design & Data Analysis

Q. What factorial design approaches optimize the synthesis of derivatives like N,N’-bis(ferrocenylmethyl) analogs?

- Response Surface Methodology (RSM) : Vary factors like reaction time (12–48 hrs), temperature (60–100°C), and molar ratios (1:1 to 1:3 ligand:metal) to maximize yield. For example, a central composite design identified optimal Fe complex yields at 80°C and 24 hrs .

- Taguchi methods : Use orthogonal arrays to test solvent effects (e.g., dichloromethane vs. THF) on enantiomeric excess (ee) .

Q. How do steric and electronic effects influence the stability of metal-ligand complexes in solution?

- Cyclic voltammetry : Measure redox potentials (e.g., Fe at 0.45 V vs. Ag/AgCl) to assess electronic effects. Bulky substituents increase stability constants (log K ≈ 4.5–5.2) by reducing solvent accessibility .

- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (λ ≈ 350–400 nm) to correlate substituent effects with spectral shifts .

Structural & Functional Characterization

Q. What crystallographic parameters distinguish enantiopure (1R,2R) complexes from racemic mixtures?

- Space group symmetry : Enantiopure crystals often adopt chiral space groups (e.g., P222), while racemic mixtures crystallize in centrosymmetric groups (e.g., P) .

- Flack parameter : Values close to 0 (e.g., 0.02) confirm absolute configuration .

Q. How does methylation of the amine groups affect the compound’s solubility and reactivity?

- Solubility : N,N’-dimethylation increases lipophilicity, enhancing solubility in nonpolar solvents (e.g., toluene). Partition coefficients (log P) rise from 1.2 (unmodified) to 2.5 (methylated) .

- Reactivity : Methyl groups reduce nucleophilicity, slowing Schiff base formation but improving stability in acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。